molecular formula C12H14F3N3O B6615328 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide CAS No. 85474-82-4

4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide

Cat. No.: B6615328
CAS No.: 85474-82-4
M. Wt: 273.25 g/mol
InChI Key: SJDOZAUNXKSBKA-UHFFFAOYSA-N
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Description

4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide is a chemical compound with the molecular formula C12H14F3N3O and a molecular weight of 273.26 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring substituted with a carboxamide group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. It has been shown to bind to various receptors, including serotonin receptors (5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2C), where it functions as an agonist or antagonist depending on the receptor subtype . This interaction leads to modulation of neurotransmitter release and subsequent physiological effects.

Comparison with Similar Compounds

4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific trifluoromethyl substitution, which imparts unique chemical and biological properties.

Properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O/c13-12(14,15)9-2-1-3-10(8-9)17-4-6-18(7-5-17)11(16)19/h1-3,8H,4-7H2,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDOZAUNXKSBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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